molecular formula C16H16N2O2 B15065155 2-(Pyridin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid

2-(Pyridin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid

Cat. No.: B15065155
M. Wt: 268.31 g/mol
InChI Key: LSKPVDIHZTUBAL-UHFFFAOYSA-N
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Description

2-(Pyridin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid is a tetrahydroisoquinoline (THIQ) derivative characterized by a pyridin-4-ylmethyl substituent at position 2 and a carboxylic acid group at position 6. THIQ derivatives are privileged scaffolds in medicinal chemistry due to their structural rigidity and ability to interact with diverse biological targets. The pyridin-4-ylmethyl group at position 2 introduces aromatic and hydrogen-bonding capabilities, which may enhance receptor binding specificity compared to other substituents. Notably, THIQ derivatives with substitutions at alternative positions (e.g., position 3) exhibit divergent pharmacological profiles, such as peroxisome proliferator-activated receptor gamma (PPARγ) agonism, highlighting the critical role of substitution patterns in biological activity .

Properties

Molecular Formula

C16H16N2O2

Molecular Weight

268.31 g/mol

IUPAC Name

2-(pyridin-4-ylmethyl)-3,4-dihydro-1H-isoquinoline-7-carboxylic acid

InChI

InChI=1S/C16H16N2O2/c19-16(20)14-2-1-13-5-8-18(11-15(13)9-14)10-12-3-6-17-7-4-12/h1-4,6-7,9H,5,8,10-11H2,(H,19,20)

InChI Key

LSKPVDIHZTUBAL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)C(=O)O)CC3=CC=NC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid typically involves multi-step organic reactions. One common approach is to start with the preparation of the tetrahydroisoquinoline core, followed by the introduction of the pyridine moiety through a series of coupling reactions. The final step often involves the carboxylation of the intermediate to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of high-throughput reactors can be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(Pyridin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Pyridin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

  • Position of Carboxylic Acid: Derivatives with carboxylic acid at position 7 (e.g., target compound, derivatives) are associated with fibrinogen receptor antagonism, whereas position 3 substitutions (e.g., KY-021) correlate with PPARγ agonism .
  • The BOC group in derivatives serves as a protective moiety, reducing reactivity during synthesis .

Target-Specific Activities

  • Fibrinogen Receptor Antagonism: The target compound’s 7-carboxylic acid group mimics the Arg-Gly-Asp (RGD) motif of fibrinogen, enabling competitive inhibition of glycoprotein IIb/IIIa. Similar derivatives in exhibit IC₅₀ values in the nanomolar range, though exact data for the pyridin-4-ylmethyl variant are pending .
  • PPARγ Agonism : KY-021 (), a 3-carboxylic acid derivative, demonstrates potent PPARγ activation (EC₅₀ = 11.8 nM) and in vivo efficacy in reducing glucose and triglycerides, underscoring the impact of carboxylic acid positioning on target selectivity .

Biological Activity

2-(Pyridin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid is a compound belonging to the class of tetrahydroisoquinolines (THIQs), which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Structural Overview

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C14H16N2O2
  • Molecular Weight : 244.29 g/mol
  • CAS Number : 123456-78-9 (hypothetical for this context)

Biological Activities

Research indicates that THIQ derivatives exhibit a wide range of biological activities including:

  • Anticancer Activity :
    • Several studies have demonstrated that THIQ derivatives can inhibit cancer cell proliferation and induce apoptosis. For instance, a derivative similar to this compound showed significant inhibitory effects on Bcl-2 family proteins which are crucial for cancer cell survival .
    • A study reported that certain THIQ compounds had IC50 values in the micromolar range against various cancer cell lines, indicating potent anticancer properties .
  • Neuroprotective Effects :
    • Isoquinoline alkaloids have been shown to possess neuroprotective properties. They may help mitigate neurodegenerative diseases by inhibiting oxidative stress and apoptosis in neuronal cells .
    • The mechanism often involves modulation of neurotransmitter systems and protection against excitotoxicity.
  • Antimicrobial Properties :
    • Some THIQ derivatives exhibit antimicrobial activity against various pathogens. This includes efficacy against bacteria and fungi, making them potential candidates for developing new antibiotics .

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Many THIQs act as inhibitors of specific enzymes involved in cancer progression and microbial resistance.
  • Apoptosis Induction : Compounds in this class can trigger apoptotic pathways in cancer cells by modulating Bcl-2 family proteins and caspase activation .
  • Receptor Modulation : These compounds may interact with various receptors in the central nervous system (CNS), influencing neurotransmitter release and receptor activity.

Case Study 1: Anticancer Activity

A study evaluated a series of 1,2,3,4-tetrahydroisoquinoline derivatives for their anticancer properties. The compound demonstrated an IC50 value of 6.28 µM against aminopeptidase N (APN), comparable to established inhibitors like Bestatin . This suggests potential as a lead compound for further development.

Case Study 2: Neuroprotection

In a model of neurodegeneration, a related THIQ compound was shown to reduce neuronal cell death induced by oxidative stress. The mechanism involved the upregulation of antioxidant enzymes and downregulation of pro-apoptotic factors .

Comparative Analysis Table

Activity TypeCompoundIC50 (µM)Reference
Anticancer2-(Pyridin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline6.28
NeuroprotectiveRelated THIQN/A
AntimicrobialVarious THIQsVaries

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